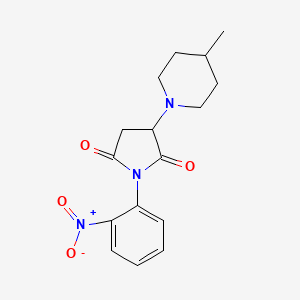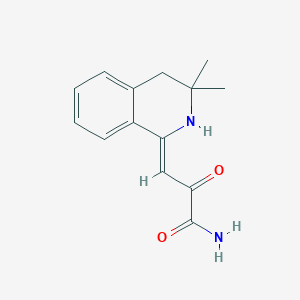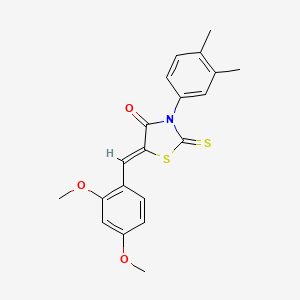
3-(4-Methylpiperidin-1-yl)-1-(2-nitrophenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylpiperidin-1-yl)-1-(2-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a nitrophenyl group, and a methylpiperidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-1-yl)-1-(2-nitrophenyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the nitrophenyl group, and the attachment of the methylpiperidinyl group. One common synthetic route is as follows:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.
Attachment of Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used to carry out the synthesis.
Purification: The crude product may be purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy may be used to ensure the quality and purity of the final product.
化学反応の分析
反応の種類
3-(4-メチルピペリジン-1-イル)-1-(2-ニトロフェニル)ピロリジン-2,5-ジオンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: アルコール系溶媒中の水素化ホウ素ナトリウム。
置換: ハロゲン化溶媒と適切な求核剤または求電子剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化は対応するカルボン酸を生成する可能性があり、還元はアミン誘導体を生成する可能性があります。
4. 科学研究への応用
3-(4-メチルピペリジン-1-イル)-1-(2-ニトロフェニル)ピロリジン-2,5-ジオンは、次のようないくつかの科学研究への応用を持っています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 研究では、医薬品中間体または有効成分としての可能性を探求しています。
産業: 新しい材料や化学プロセスの開発に使用される可能性があります。
科学的研究の応用
3-(4-Methylpiperidin-1-yl)-1-(2-nitrophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or chemical processes.
作用機序
3-(4-メチルピペリジン-1-イル)-1-(2-ニトロフェニル)ピロリジン-2,5-ジオンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、受容体や酵素に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確なメカニズムは、特定のアプリケーションと使用状況によって異なります。
6. 類似の化合物との比較
類似の化合物
3-(4-メチルピペリジン-1-イル)-1-フェニルピロリジン-2,5-ジオン: 構造は類似しているが、ニトロフェニル基がない。
3-(4-メチルピペリジン-1-イル)-1-(2-クロロフェニル)ピロリジン-2,5-ジオン: 構造は類似しているが、ニトロフェニル基の代わりにクロロフェニル基を持っている。
独自性
3-(4-メチルピペリジン-1-イル)-1-(2-ニトロフェニル)ピロリジン-2,5-ジオンは、ニトロフェニル基の存在により、独特の化学的および生物学的特性を有しているため、ユニークです。このユニークさは、さまざまな研究や産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3-(4-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the nitrophenyl group.
3-(4-Methylpiperidin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione: Similar structure but has a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
3-(4-Methylpiperidin-1-yl)-1-(2-nitrophenyl)pyrrolidine-2,5-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H19N3O4 |
|---|---|
分子量 |
317.34 g/mol |
IUPAC名 |
3-(4-methylpiperidin-1-yl)-1-(2-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19N3O4/c1-11-6-8-17(9-7-11)14-10-15(20)18(16(14)21)12-4-2-3-5-13(12)19(22)23/h2-5,11,14H,6-10H2,1H3 |
InChIキー |
FSGVAJOJCPNDMV-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B11079314.png)

![3-Hydroxy-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11079332.png)
![methyl 2-[1-ethyl-3-hydroxy-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11079342.png)

![2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine](/img/structure/B11079344.png)

![Ethyl 5-acetyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11079357.png)
![(2Z)-3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11079362.png)
![1-ethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11079368.png)
![1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11079375.png)
![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11079383.png)
![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11079387.png)
![ethyl 2-{[(5-{[2-(4-chlorophenoxy)propanoyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11079391.png)
